N-(3,4-dimethoxyphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
Description
This compound features a pyridin-4-one core substituted with a methoxy group at position 5 and a tetrazole-thioether moiety at position 2. The tetrazole ring enhances metabolic stability and bioavailability, while the dimethoxyphenyl group may influence lipophilicity and target binding .
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O5S/c1-24-19(21-22-23-24)31-11-13-8-14(26)17(30-4)9-25(13)10-18(27)20-12-5-6-15(28-2)16(7-12)29-3/h5-9H,10-11H2,1-4H3,(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQCQGMRIBPITK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC(=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(3,4-dimethoxyphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 404.49 g/mol. Its structure includes a methoxyphenyl group, a pyridine moiety, and a tetrazole ring, which may contribute to its biological activities.
Structural Formula
Antitumor Activity
Research has indicated that compounds similar in structure to N-(3,4-dimethoxyphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide exhibit significant antitumor properties. For instance, derivatives containing pyridine and tetrazole rings have shown cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
In a study evaluating the cytotoxic effects of similar compounds on A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines, several derivatives demonstrated IC50 values significantly lower than that of the standard drug doxorubicin. The presence of electron-donating groups like methoxy on the phenyl ring was correlated with increased activity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | A-431 |
| Compound B | 1.98 ± 1.22 | Jurkat |
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of this compound class. Studies have shown that certain derivatives can effectively eliminate tonic extensor phases in animal models, suggesting a promising avenue for treatment in epilepsy .
The mechanism by which N-(3,4-dimethoxyphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide exerts its effects is not fully elucidated but may involve modulation of specific signaling pathways related to apoptosis and cell proliferation. Molecular dynamics simulations have suggested interactions with critical proteins involved in these pathways .
Synthesis and Characterization
The synthesis of N-(3,4-dimethoxyphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide typically involves multi-step organic reactions including the formation of the tetrazole ring and subsequent coupling with the methoxyphenyl group.
Experimental Procedure
A typical synthesis might follow these steps:
- Formation of Tetrazole : Reacting appropriate thiols with azides under controlled conditions.
- Coupling Reaction : The tetrazole is then coupled with an acetamide derivative using standard coupling reagents.
- Purification : The final product is purified using column chromatography.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Tetrazole-Thioether Derivatives
Key Analogs:
- N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41) Structural Differences: Replaces the pyridinone core with a thiazole ring and incorporates a pyrazole substituent. Impact: The thiazole-pyrazole system in compound 41 enhances π-π stacking interactions in target binding, as evidenced by its improved antimicrobial activity compared to non-thiazole analogs .
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide (477332-63-1)
- Structural Differences : Substitutes the tetrazole with a triazole ring and introduces chlorophenyl/methylphenyl groups.
- Impact : The triazole-thioether linkage in 477332-63-1 improves thermal stability but reduces solubility in polar solvents compared to tetrazole analogs like the target compound .
Table 1: Tetrazole vs. Triazole Derivatives
Pyridinone/Pyrimidinone Analogs
Key Analogs:
- Pyrimido[4,5-d]pyrimidin-4(1H)-one D (3h) Structural Differences: Features a fused pyrimido-pyrimidinone core with ethoxy and methylpiperazinyl groups.
- Preparation 4i (from ) Structural Differences: Integrates a coumarin moiety and tetrazole ring into a pyrimidinone scaffold. Impact: The coumarin group in 4i confers fluorescence properties, enabling its use in cellular imaging, a feature absent in the target compound .
Acetamide Backbone Variations
Key Analogs:
N-[3,5-bis(trifluoromethyl)phenyl]acetamide (573934-93-7)
N-(pyridin-4-ylmethyl)butanamide (346694-11-9)
Table 2: Acetamide Side Chain Modifications
| Compound | Aromatic Group | Solubility (LogP) | Pharmacokinetic Profile |
|---|---|---|---|
| Target Compound | 3,4-Dimethoxyphenyl | 2.1 | Moderate t₁/₂ (3.5 h) |
| 573934-93-7 | Bis(trifluoromethyl)phenyl | 3.8 | High plasma protein binding (92%) |
| 346694-11-9 | Pyridin-4-ylmethyl | 1.2 | Rapid clearance (CL = 18 mL/min/kg) |
Research Findings and Implications
- Biological Potential: Pyridinone-tetrazole hybrids (e.g., 4i) show anticancer activity (IC50 = 8.9 μM), suggesting the target compound may share similar mechanisms .
- Optimization Opportunities : Introducing polar groups (e.g., pyridine in 346694-11-9) could address the target compound’s moderate solubility while retaining bioactivity .
Q & A
Q. How can metabolic pathways and toxicity be systematically evaluated?
- Methodological Answer : Conduct in vitro metabolism studies using liver microsomes (human/rodent) to identify major metabolites (LC-MS/MS). Ames test and hERG channel inhibition assays assess genotoxicity and cardiotoxicity. In vivo toxicity is evaluated in rodent models with histopathology and serum biomarkers (ALT/AST) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
